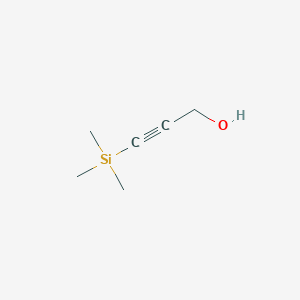

3-(Trimethylsilyl)propargyl alcohol

描述

Fundamental Significance as a Propargylic Building Block

Propargyl alcohols are widely recognized as ubiquitous and invaluable building blocks in organic synthesis. amu.edu.pl Their utility stems from their multifunctional nature, possessing a reactive alcohol and an alkyne moiety, which can participate in a diverse array of chemical transformations. wikipedia.orgamu.edu.pl The propargyl group itself is considered a highly versatile functional group that opens up numerous synthetic pathways for further molecular elaboration. nih.govresearchgate.net

The strategic placement of the trimethylsilyl (B98337) group in 3-(trimethylsilyl)propargyl alcohol is of paramount importance. The TMS group serves as a removable protecting group for the terminal alkyne's acidic proton. This protection prevents unwanted side reactions of the terminal alkyne, such as coupling or deprotonation, under basic or organometallic conditions. Consequently, it allows chemists to perform selective reactions on the alcohol functionality without disturbing the alkyne. The silyl (B83357) group can be easily removed later in a synthetic sequence under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne for subsequent transformations. organic-chemistry.org This "protect-react-deprotect" strategy is a cornerstone of modern synthesis, and this compound is a prime exemplar of a building block designed for this purpose.

Strategic Integration into Advanced Synthetic Methodologies

The unique structure of this compound allows for its strategic deployment in a variety of advanced synthetic methods. Its role is not merely that of a passive protected alkyne; it is an active participant in sophisticated carbon-carbon bond-forming reactions and the synthesis of complex targets.

One of the primary uses of this building block is in nucleophilic addition reactions. The hydroxyl group can be used to direct reactions or can be transformed into other functional groups. For instance, in the presence of a strong base, the alcohol can be deprotonated to form an alkoxide, which can then direct further reactions.

Research has demonstrated its application in highly specific transformations. For example, this compound has been successfully used in regioselective anti-silyllithiation reactions. chemrxiv.org In this process, treatment with a silyllithium reagent leads to an anti-addition across the triple bond, generating a highly functionalized 1,2-disilylated allylic alcohol intermediate that can be used for further synthesis. chemrxiv.org This showcases the compound's ability to participate in complex, stereocontrolled transformations.

Furthermore, this compound serves as a key reagent in the synthesis of pharmacologically relevant molecules. It is used as a reagent in the synthesis of Isbogrel, a compound investigated for its properties as a thromboxane (B8750289) A2 synthase inhibitor and receptor antagonist. thermofisher.comfishersci.com This application underscores the compound's value in medicinal chemistry and drug discovery programs. The ability to introduce the propargyl moiety in a protected form is crucial for the multi-step synthesis of such complex targets.

The strategic advantage of the TMS group is also evident in reactions where the alkyne itself participates. While protected, the electronic nature of the silylated alkyne can influence the reactivity of adjacent groups. Once deprotected, the newly revealed terminal alkyne can undergo a host of classic alkyne reactions, including Sonogashira coupling, "click" chemistry (cycloadditions), and additions to carbonyls, significantly expanding its synthetic utility. nih.gov The controlled, sequential reactivity of its two functional moieties makes this compound a sophisticated and strategic building block in the synthetic chemist's toolbox.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| But-2-yne-1,4-diol |

| Formaldehyde (B43269) |

| Isbogrel |

| Tetrabutylammonium fluoride |

| Thromboxane A2 |

| Acetylene (B1199291) |

| 3-Chloro-2-propen-1-ol |

| n-Propyl alcohol |

| Allyl alcohol |

| Propynal |

| Propargylic acid |

| Iodobenzene |

| Valeraldehyde |

| Acetaldehyde |

| Nerol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-trimethylsilylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h7H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGCJDPEKKEYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063751 | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-36-6 | |

| Record name | 3-(Trimethylsilyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethylsilyl)-2-propyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3 Trimethylsilyl Propargyl Alcohol and Derived Intermediates

Direct Synthetic Routes to 3-(Trimethylsilyl)propargyl Alcohol

Direct routes are characterized by the formation of the carbon skeleton and introduction of the key functional groups in a highly convergent manner. These methods often involve the coupling of a C1 electrophile with a C2 nucleophilic component bearing the trimethylsilyl (B98337) group.

The most common direct synthesis involves the reaction of a protected acetylene (B1199291) equivalent with a one-carbon electrophile, typically formaldehyde (B43269) or a synthetic equivalent. A prominent strategy is the alkynylation of an aldehyde. organic-chemistry.org For the synthesis of this compound, this involves the addition of a trimethylsilylacetylide nucleophile to formaldehyde.

One effective method utilizes silylated alkynyllithiums, which can be generated from the corresponding silylalkyne and an organolithium base like n-butyllithium. rug.nl This lithium acetylide then adds to the carbonyl group of formaldehyde to yield the target alcohol after an aqueous workup. orgsyn.org

Alternatively, catalytic methods have been developed. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an efficient catalyst for the addition of trialkylsilylalkynes to aldehydes. organic-chemistry.org This protocol is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.org Another approach involves a one-pot synthesis where intermediates formed from the partial reduction of esters react smoothly with lithium acetylides to produce propargyl alcohols in good yields. nih.gov

| Reagent System | Electrophile | Key Features |

| Trimethylsilylacetylide + n-BuLi | Formaldehyde | Forms a lithium acetylide intermediate for nucleophilic addition. rug.nlorgsyn.org |

| Trimethylsilylacetylene (B32187) + TBAF (cat.) | Formaldehyde | Mild, operationally simple catalytic addition. organic-chemistry.org |

| Lithium Acetylides + Reduced Ester Intermediate | - | One-pot procedure from ester starting materials. nih.gov |

The use of organometallic reagents is fundamental to the synthesis of propargyl alcohols. These reagents facilitate the crucial C-C bond formation between the alkyne and carbonyl moieties.

Lithium Reagents: As mentioned, lithium acetylides are highly effective for the synthesis of propargyl alcohols. orgsyn.org The generation of monolithium acetylide from acetylene and butyllithium (B86547), followed by reaction with an aldehyde or ketone, is a general and rapid method for preparing these alcohols. orgsyn.org To synthesize the title compound, trimethylsilylacetylene is deprotonated with butyllithium to form the reactive lithium trimethylsilylacetylide in situ.

Grignard Reagents: Grignard reagents (RMgX), formed by reacting magnesium metal with organic halides, are powerful nucleophiles for addition to carbonyls. masterorganicchemistry.comlibretexts.org The synthesis of this compound can be achieved by reacting trimethylsilylacetylene magnesium bromide with formaldehyde. The Grignard reagent is prepared from trimethylsilylacetylene and a simpler Grignard reagent like ethylmagnesium bromide via an acid-base reaction. The addition of Grignard reagents to propargyl alcohols themselves can occur via the alkoxide salt, highlighting the reactivity of these systems. stackexchange.com

Zinc Reagents: Dialkylzinc reagents, such as dimethylzinc (B1204448) (Me₂Zn), can promote the addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org Furthermore, catalytic systems using zinc salts like zinc triflate (Zn(OTf)₂) in combination with a chiral ligand such as (+)-N-methylephedrine enable enantioselective additions of terminal acetylenes to aldehydes, offering a route to chiral propargyl alcohols. organic-chemistry.org These reactions are often practical and can tolerate air and moisture. organic-chemistry.org

Indium Reagents: A system comprising indium(III) bromide (InBr₃) and triethylamine (B128534) (Et₃N) effectively promotes the alkynylation of a wide range of aldehydes. organic-chemistry.org This method provides another valuable tool for the construction of the propargyl alcohol framework.

| Organometallic Reagent | Precursors | Typical Carbonyl Partner |

| Organolithium | Trimethylsilylacetylene + n-BuLi | Formaldehyde |

| Grignard (Organomagnesium) | Trimethylsilylacetylene + EtMgBr | Formaldehyde |

| Organozinc | Phenylacetylene + Me₂Zn | Aldehydes, Ketones |

| Organoindium | Terminal Alkyne + InBr₃/Et₃N | Aldehydes |

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect routes start with a pre-existing carbon skeleton and introduce the alkyne functionality through a series of transformations, most commonly from an alkene precursor.

A versatile indirect method for preparing propargyl alcohol derivatives starts from the corresponding allyl alcohol derivatives. scispace.com This transformation from a carbon-carbon double bond to a triple bond involves a two-step sequence:

Halogenation: The alkene is treated with a halogen, typically bromine (Br₂), to form a vicinal dihalide. libretexts.orglibretexts.org This electrophilic addition across the double bond creates a 1,2-dibromo intermediate.

Double Dehydrohalogenation: The resulting dihaloalkane is then subjected to a double elimination reaction using a strong base to remove two equivalents of hydrogen halide (HX), thereby forming the two π-bonds of the alkyne. scispace.comlibretexts.orglibretexts.org

This sequence provides a reliable pathway from readily available allylic systems to the desired propargylic framework. scispace.comlibretexts.org

The core of many indirect syntheses of alkynes is the dehydrohalogenation of alkyl dihalides. fiveable.me This elimination reaction can proceed from either vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). libretexts.orgchemistrysteps.comchemistrysteps.com

The reaction is an E2 elimination, which occurs twice to form the triple bond. libretexts.orglibretexts.org While common bases like hydroxides can effect the first elimination, a much stronger base is typically required to eliminate HX from the intermediate vinylic halide. chemistrysteps.comchemistrysteps.com Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a frequently used strong base system for this purpose. libretexts.orglibretexts.orgchemistrysteps.com For substrates with a neighboring oxygen-containing functional group, bases like tetrabutylammonium fluoride (TBAF) can also mediate the transformation of 1,2-dibromoalkanes into alkynes under milder conditions. scispace.com

| Starting Material Type | Reagents | Key Transformation |

| Vicinal Dihalide | 2 equiv. NaNH₂ / NH₃ | Double E2 elimination to form alkyne. libretexts.orgchemistrysteps.com |

| Geminal Dihalide | 2 equiv. NaNH₂ / NH₃ | Double E2 elimination to form alkyne. chemistrysteps.comchemistrysteps.com |

| 1,2-Dibromoalkane with adjacent -OH | TBAF | Milder elimination conditions. scispace.com |

In Situ Generation and Utilization of Reactive Intermediates

Generating a reactive species in situ for immediate use in a subsequent reaction is an efficient synthetic strategy that avoids the isolation and purification of potentially unstable intermediates. Silyl (B83357) esters, for example, can be generated in situ and used for further functionalization. core.ac.ukworktribe.com

In the context of this compound, a key application involves its use as a precursor to other reactive intermediates. The treatment of propargylic alcohols with silyllithiums can generate tri-substituted alkenyl lithium intermediates regioselectively via an anti-silyllithiation process. chemrxiv.orgresearchgate.net These vinyl lithium species are not isolated but are trapped in situ with a variety of electrophiles to create highly functionalized allylic alcohols. chemrxiv.orgresearchgate.net

Specifically, the reaction of this compound itself with a silyllithium reagent, followed by protonation, has been shown to afford a 1,2-disilylated allylic alcohol product in high yield. chemrxiv.orgchemrxiv.orgkyoto-u.ac.jp This demonstrates the utility of the title compound in generating a new, reactive alkenyllithium intermediate in situ for further synthetic elaboration.

| Precursor | Reagent | In Situ Intermediate | Subsequent Reaction |

| Ester | LDBBA (reducing agent) | Aldehyde/Ketone equivalent | Reaction with lithium acetylide. nih.gov |

| This compound | Silyllithium (e.g., PhMe₂SiLi) | Alkenyllithium | Trapping with an electrophile (e.g., H⁺). chemrxiv.orgchemrxiv.org |

| Carboxylic Acid | Organosilicon Reagent | Silyl Ester | Amidation, Esterification, Reduction. core.ac.ukworktribe.com |

Mechanistic Insights into 3 Trimethylsilyl Propargyl Alcohol Reactivity

Pathways Involving Propargylic Cation Intermediates

Propargylic cation intermediates play a crucial role in many reactions of 3-(trimethylsilyl)propargyl alcohol. These reactive species can be generated under acidic conditions or through the interaction of the alkyne with electrophilic metal catalysts.

The formation of allenyl carbocations is a key mechanistic feature in certain transformations of propargylic alcohols. For instance, in the presence of bismuth chloride (BiCl₃), propargyl alcohols can undergo rearrangement to α-chloroenones, a process that is believed to proceed through an allenic carbocation intermediate nih.gov. This intermediate is formed prior to the nucleophilic addition of a chloride ion and subsequent rearrangement nih.gov. The trimethylsilyl (B98337) group in this compound can influence the stability and subsequent reactivity of such cationic intermediates.

Gold catalysts can also promote rearrangements of propargyl acetates to α-haloenones, where an allenoate intermediate is crucial in determining the stereochemistry of the product nih.gov. While this example involves a propargyl acetate, it highlights the general principle of allene formation from propargylic systems under metal catalysis.

Sigmatropic rearrangements represent a class of pericyclic reactions that can significantly alter the carbon skeleton and are relevant to the reactivity of silylated propargylic systems. These rearrangements, such as the nih.govlibretexts.org-Wittig and libretexts.orglibretexts.org-Claisen rearrangements, involve the concerted reorganization of electrons and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds libretexts.orgwikipedia.orgnih.gov.

A notable transformation involving silyl (B83357) migration is the domino silyl-Prins/aryl migration process observed with geminal vinylsilyl alcohols. This reaction, promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf), results in the formation of polysubstituted tetrahydropyrans where an aryl group migrates from the silicon atom to an adjacent carbon nih.govacs.org. This process is initiated by the formation of an oxocarbenium ion, followed by attack of the vinylsilane moiety and subsequent migration nih.govacs.org.

Furthermore, the 1,4-O→Csp migration of a silyl group has been studied in silyl ethers derived from terminal acetylenic alcohols. The steric factors at both the carbon atom adjacent to the reaction center and the silicon atom of the migrating group have been found to influence the efficiency of this migration lookchem.com. Intermolecular silyl migrations have also been observed, for example, during the sodium hydride-promoted O-alkylation of a silylated alcohol, where the solvent was found to influence the reaction outcome researchgate.net.

The table below summarizes key findings related to sigmatropic rearrangements and silyl migrations in related systems.

| Reaction Type | Key Features | Reference |

| Domino Silyl-Prins/Aryl Migration | TMSOTf-promoted cyclization of geminal vinylsilyl alcohols leading to tetrahydropyrans with aryl group migration from silicon to carbon. | nih.govacs.org |

| 1,4-O→Csp Silyl Migration | Migration of a silyl group in silyl ethers of terminal acetylenic alcohols, influenced by steric factors. | lookchem.com |

| Intermolecular Silyl Migration | Observed during NaH-promoted O-alkylation, with the solvent playing a crucial role in the reaction pathway. | researchgate.net |

Nucleophilic and Electrophilic Activation Modes

The dual nature of this compound allows it to act as both a nucleophile and an electrophile precursor. The hydroxyl group can be activated to become a good leaving group, making the propargylic carbon susceptible to nucleophilic attack. Conversely, the terminal alkyne can be deprotonated to form a potent carbon-centered nucleophile.

The acetylenic proton of this compound can be removed by a strong base to generate a lithium or other metal acetylide. This species can then act as a carbon-centered nucleophile, adding to a variety of electrophiles, most notably aldehydes and ketones, to form more complex propargylic alcohols organic-chemistry.orgresearchgate.net.

A specific example of a carbon-centered nucleophile derived from a related silylated propargyl system is B-(γ-trimethylsilylpropargyl)-10-phenyl-9-borabicyclo[3.3.2]decane. This reagent undergoes addition to ketones to produce α-allenyl 3°-carbinols with good to excellent yields and high enantioselectivities nih.gov.

The following table presents data on the asymmetric propargylboration of various ketones using a chiral B-(γ-trimethylsilylpropargyl)borane reagent.

| Ketone | Product Yield (%) | Enantiomeric Excess (%) |

| Acetophenone | 95 | 98 |

| 2-Acetonaphthone | 88 | 96 |

| 3-Acetylpyridine | 85 | 92 |

| Methyl vinyl ketone | 62 | 78 |

| Propiophenone | 70 | 64 |

Data synthesized from research on asymmetric propargylboration of ketones nih.gov.

The triple bond of this compound and its derivatives can be activated by metal catalysts to undergo addition of heteroatom-centered nucleophiles.

Nitrogen Nucleophiles: The addition of nitrogen nucleophiles to alkynes is a powerful method for the synthesis of nitrogen-containing heterocycles and other valuable compounds. For instance, the enantioselective addition of trimethylsilylacetylene (B32187) to N-phosphinoylimines, promoted by a chiral proline-derived β-amino alcohol, yields optically active propargylic amides in high yields and enantioselectivities acs.org.

Oxygen Nucleophiles: The intermolecular addition of propargyl alcohols to alkynes can be promoted by gold catalysts. A triazole-gold catalyst has been shown to effectively prevent the competing hydration of the alkyne, leading to the formation of a vinyl ether intermediate which then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement to produce substituted allenes rsc.org.

Phosphorus Nucleophiles: Phosphorus-centered nucleophiles can also add to propargylic systems. For example, trimethylphosphine (PMe₃) has been shown to add selectively to the central carbon of an η³-propargyl rhenium complex to form a metallacyclobutene nih.gov.

Sulfur Nucleophiles: The addition of thiols to activated alkynes, known as the thiol-yne reaction, is a well-established and efficient transformation acs.org. This reaction proceeds via a nucleophilic conjugate addition and can be used for the synthesis of a wide range of sulfur-containing compounds.

Redox-Initiated Transformations and Radical Pathways

Redox reactions of propargylic alcohols can lead to a variety of products. The oxidation of propargyl alcohol itself can be initiated by enzymes such as cytochrome P450, leading to the formation of the corresponding aldehyde, 2-propyn-1-al nih.gov. This aldehyde is a reactive species that can interact with cellular macromolecules nih.gov.

The reduction of the triple bond in propargyl alcohols is also a common transformation. Depending on the catalyst and reaction conditions, the alkyne can be reduced to either a cis-alkene or a fully saturated alcohol researchgate.net. For example, hydrogenation over a palladium on calcium carbonate catalyst can yield the cis-allylic alcohol, while using Crabtree's iridium catalyst can lead to complete saturation researchgate.net.

While the involvement of radical intermediates in some transformations of propargylic systems cannot be ruled out, the current body of literature on this compound primarily focuses on ionic and pericyclic pathways.

C–C Bond Cleavage Processes

The carbon-carbon bond cleavage of this compound represents a significant transformation, enabling the use of this molecule as a versatile building block in organic synthesis. Mechanistic studies have revealed several pathways through which this bond scission can occur, often facilitated by transition metal catalysts or specific reagents. These processes typically involve the formation of key intermediates and are influenced by the reaction conditions.

One notable method for achieving C–C bond cleavage involves the use of trimethylsilyl chloride (TMSCl) as a promoter in the reaction of propargyl alcohols with trimethylsilyl azide (TMSN3). This transformation leads to the synthesis of α,β-unsaturated amides. Mechanistic investigations suggest that the reaction proceeds through a TMSCl-mediated formation of an allenylazide intermediate. This is followed by the crucial C–C bond cleavage and subsequent C–N bond formation to yield the final product. The reaction is characterized by its high efficiency and regioselectivity. researchgate.net

Transition metal-catalyzed reactions also offer effective routes for the C–C bond cleavage of propargyl alcohols. For instance, rhenium complexes have been shown to promote the C–C bond cleavage of internal propargyl alcohols to produce vinylidene complexes. nih.gov Computational studies of these reactions support a mechanism that proceeds through a β-alkynyl elimination of an alkoxide intermediate. nih.gov While this study does not exclusively focus on this compound, the fundamental mechanism provides valuable insight into the potential reactivity of silyl-substituted propargyl alcohols.

Furthermore, copper-catalyzed C–C bond cleavage of primary propargyl alcohols has been investigated. This process is thought to involve the formation and subsequent fragmentation of hemiaminal intermediates. researchgate.net The reaction mechanism is supported by experimental evidence, including the formation of N-formyl amines. researchgate.net Palladium catalysis has also been explored for the C–C bond cleavage of primary alcohols, followed by an alkynyl-aryl cross-coupling reaction. Mechanistic studies in this case indicated that the propargyl alcohols likely undergo β-H elimination to form aldehyde intermediates, which then proceed through decarbonylation and coupling. researchgate.net

The cleavage of C-C bonds can also be approached through radical reactions. rsc.org While specific studies on this compound undergoing radical C-C bond cleavage are not extensively detailed in the provided results, this remains a plausible mechanistic pathway under appropriate radical-initiating conditions. The stability of the resulting radical intermediates would be a key factor in such a transformation.

The following table summarizes key research findings related to the C-C bond cleavage of propargyl alcohols, with a focus on mechanisms relevant to this compound.

| Catalyst/Promoter | Co-reactant/Conditions | Key Intermediate(s) | Product(s) | Mechanistic Notes |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl azide (TMSN3) | Allenylazide | α,β-Unsaturated amides | Involves C-C bond cleavage and C-N bond formation. researchgate.net |

| Rhenium complexes | - | Alkoxide, Vinylidene | Vinylidene complexes | Proceeds via β-alkynyl elimination. nih.gov |

| Copper complexes | Oxygen, Amines | Hemiaminal | N-formyl amines | Involves formation and fragmentation of hemiaminals. researchgate.net |

| Palladium complexes | Haloarenes | Aldehyde | Diarylacetylenes | Involves β-H elimination, decarbonylation, and cross-coupling. researchgate.net |

Catalytic Strategies in 3 Trimethylsilyl Propargyl Alcohol Chemistry

Lewis Acid Catalysis of Propargylic Transformations

Lewis acids play a pivotal role in activating 3-(trimethylsilyl)propargyl alcohol and its derivatives towards nucleophilic attack. These catalysts function by coordinating to the hydroxyl group, facilitating its departure and the formation of a stabilized propargylic cation. This intermediate can then react with a variety of nucleophiles.

A prominent Lewis acid used in this context is trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). TMSOTf is effective in generating propargyl cations from propargyl alcohols. researchgate.net In the presence of an amine base, a ketone nucleophile can be converted to its enol silane, which subsequently attacks the TMSOTf-generated propargyl cation. researchgate.net This reactivity highlights the dual role of TMSOTf, acting both as a Lewis acid and a silylating agent. acs.org The reaction of alkoxides with boron trichloride has also been shown to generate cations that can be allylated, offering a method that avoids the production of Brønsted acids which can sometimes lead to undesired side reactions.

Several other Lewis acids, including BF₃·Et₂O, FeCl₃, TiCl₄, and SnCl₄, have been screened for their ability to catalyze the propargylation of various nucleophiles with propargylic alcohols. rsc.org The mechanism often involves the formation of an allene carbocation intermediate under the influence of the Lewis acid catalyst. rsc.orgnih.gov For instance, BF₃·Et₂O catalyzes the synthesis of highly-substituted indole-3-carbinols from propargylic alcohols and nitrosobenzene through the formation of an allene carbocation. rsc.orgnih.gov

The silyl-Prins cyclization is another important transformation catalyzed by Lewis acids. This reaction involves the cyclization of gem-vinylsilyl alcohols with aldehydes. The choice of Lewis acid can influence the reaction pathway, leading to different structural frameworks. uva.es Computational studies have provided valuable insights into the mechanism that controls these distinct pathways. uva.es

Table 1: Lewis Acid Catalyzed Transformations of Propargylic Alcohols

| Catalyst | Nucleophile/Reactant | Product Type | Ref. |

|---|---|---|---|

| TMSOTf | Ketones (as enol silanes) | Propargylated ketones | researchgate.net |

| BF₃·Et₂O | Nitrosobenzene | Indole-3-carbinols | rsc.orgnih.gov |

| FeCl₃ | Electron-rich aromatics | Friedel-Crafts propargylation products | rsc.org |

| BCl₃ | Allylating agents | Allylated propargyl derivatives | organic-chemistry.org |

| Various | Aldehydes (in silyl-Prins) | Dihydropyrans | uva.es |

Transition Metal-Mediated and Catalyzed Reactions

Transition metals are extensively used to catalyze a diverse array of reactions involving this compound, leveraging the unique reactivity of both the alkyne and the alcohol functionalities.

Palladium and gold catalysts are particularly effective in activating the triple bond of propargylic systems. Gold catalysts, for instance, have been employed in the propargylic substitution of this compound with 1,3-dicarbonyl compounds, followed by a cycloisomerization to yield polysubstituted furans. mdpi.com The presence of the trimethylsilyl group on the alkyne was found to dramatically accelerate the cyclization step, likely due to the β-cation-stabilizing effect of the silyl (B83357) group. mdpi.com Gold(I) complexes have also been shown to catalyze the rearrangement of propargyl acetates to α-haloenones through an allenoate intermediate. nih.gov

Palladium catalysis is widely used for cross-coupling reactions. A Sonogashira-type coupling of 1-phenyl-2-(trimethylsilyl)acetylenes with aryl halides can be achieved in the presence of a palladium catalyst without a copper co-catalyst and without prior desilylation. mdpi.org This allows for the direct formation of disubstituted acetylenes.

Table 2: Palladium and Gold Catalyzed Reactions

| Catalyst | Reactant | Product Type | Key Feature | Ref. |

|---|---|---|---|---|

| AuBr₃/AgOTf | 1,3-Dicarbonyl compounds | Polysubstituted furans | TMS group accelerates cyclization | mdpi.com |

| Au(PPh₃)NTf₂ | N-halosuccinimide | α-haloenones | Rearrangement of propargyl acetate | nih.gov |

| Pd(OAc)₂ | Aryl halides | Disubstituted acetylenes | Direct coupling of silyl-acetylene | mdpi.org |

Copper, ruthenium, and indium catalysts offer complementary reactivity for the transformation of this compound. Copper-catalyzed propargylic substitution reactions are a powerful tool for the synthesis of compounds containing a propargylic subunit. nih.gov These reactions often proceed under mild conditions and with high selectivity. nih.gov For example, copper-catalyzed silylation of propargyl dichlorides provides access to chloro-substituted allenylsilanes. nih.gov

Ruthenium complexes are effective catalysts for cascade conversions of propargyl alcohols. uni-halle.de These reactions can lead to the formation of complex molecular scaffolds in a single step. An acidic promoter is often beneficial in these ruthenium-catalyzed transformations. uni-halle.de

Indium catalysis has also found application in propargylic alcohol chemistry. A novel InBr₃-Et₃N reagent system promotes the alkynylation of various aldehydes, demonstrating the utility of indium in forming C-C bonds with propargylic systems. organic-chemistry.org

Table 3: Copper, Ruthenium, and Indium Catalyzed Reactions

| Catalyst System | Reaction Type | Substrate | Product | Ref. |

|---|---|---|---|---|

| CuI/Et₃N | Silylation | Propargyl dichlorides | Chloro-substituted allenylsilanes | nih.gov |

| Ruthenium cyclopentadienone complexes/TFA | Cascade conversion | 1-Alkenylpropargyl alcohols | Methylene (B1212753) spirocyclopentenes | uni-halle.de |

| InBr₃/Et₃N | Alkynylation | Aldehydes | Propargylic alcohols | organic-chemistry.org |

Zinc and iron catalysts provide further avenues for the functionalization of this compound. Zinc-catalyzed additions of terminal alkynes to aldehydes are significantly accelerated by the presence of TMSOTf. richmond.edu This allows for the efficient formation of propargyl alcohols via a catalytically generated zinc acetylide. richmond.edu

Iron catalysis has been successfully applied in C-H activation reactions. For instance, an iron-catalyzed C-H/N-H alkyne annulation using propargyl acetates proceeds under exceedingly mild reaction conditions. nih.govnih.gov Mechanistic studies suggest that high-spin iron(II) species are key intermediates in the C-H activation process. nih.govnih.gov Iron(III) chloride has also been shown to catalyze the propargylation of electron-rich aromatics with propargylic alcohols. rsc.org

Table 4: Zinc and Iron Catalyzed Reactions

| Catalyst | Co-catalyst/Additive | Reaction Type | Substrate | Product | Ref. |

|---|---|---|---|---|---|

| ZnBr₂ | TMSOTf | Acetylide addition | Aldehydes, Terminal alkynes | Propargyl alcohols | richmond.edu |

| Iron(II) and Iron(III) precatalysts | - | C-H/N-H annulation | Benzamides, Propargylic acetates | Isoquinolones | nih.govnih.gov |

| FeCl₃ | - | Friedel-Crafts propargylation | Electron-rich aromatics | Propargylated aromatics | rsc.org |

Organocatalysis and Base-Promoted Conversions

Metal-free catalytic systems, including organocatalysis and base-promoted reactions, offer valuable alternatives for the transformation of this compound. A notable example is the base-catalyzed addition of alkynylsilanes to ketones. rsc.org Commercially available and inexpensive potassium bis(trimethylsilyl)amide (KHMDS) serves as an efficient transition-metal-free catalyst for this transformation, leading to the formation of various silyl-protected propargylic alcohols. rsc.org This method is particularly useful for the functionalization of a variety of derivatives, including pharmaceuticals and biorelevant compounds. rsc.org

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is another effective catalyst for the mild and operationally simple addition of trialkylsilylalkynes to aldehydes and ketones. organic-chemistry.org

Cooperative Catalysis Systems

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation, has emerged as a powerful strategy in organic synthesis. In the context of propargylic alcohol chemistry, cooperative systems involving a Lewis acid and an organocatalyst have been developed for enantioselective propargylic alkylation of propargylic alcohols bearing an internal alkyne with aldehydes. researchgate.net This approach allows for the synthesis of chiral propargylic alkylated products in high yields and with high enantioselectivity. researchgate.net

Control of Regio and Stereoselectivity in 3 Trimethylsilyl Propargyl Alcohol Derivatizations

Diastereoselective Transformations

Diastereoselective reactions are crucial when a molecule already possesses a stereocenter, and the goal is to introduce a new one with a specific relative configuration. In the context of 3-(trimethylsilyl)propargyl alcohol derivatives, the existing hydroxyl group, or a stereocenter introduced in a prior step, can direct the stereochemical outcome of subsequent transformations.

One common strategy involves the reduction of a ketone positioned β to a hydroxyl group. The pre-existing hydroxyl group can coordinate to a Lewis acidic reagent, forming a cyclic intermediate that biases the delivery of a hydride reagent from one face of the carbonyl over the other. For example, in a derivative of this compound that has been oxidized to a β-hydroxyketone, a substrate-controlled reduction can lead to the formation of either the syn- or anti-1,3-diol, depending on the chosen reagents. The Narasaka-Prasad reduction, for instance, is known to favor the formation of syn-diols through chelation control. youtube.com Conversely, other methods can be employed to achieve the corresponding anti-diol.

Another approach to achieving diastereoselectivity is through the addition of propargylic metal species to chiral aldehydes or imines. acs.orgnih.gov In a scenario where a derivative of this compound is converted into an organometallic reagent, its addition to a chiral electrophile will proceed with facial selectivity dictated by the existing stereocenter on the electrophile, leading to the formation of one diastereomer in excess. The stereochemical outcome is often rationalized by the Felkin-Anh or related models, which consider the steric and electronic effects of the substituents on the chiral electrophile. libretexts.org

Table 1: Diastereoselective Transformations in Propargylic Systems

| Reaction Type | Reagents/Catalyst | Substrate Type (Illustrative) | Key Outcome |

| 1,3-Diol Synthesis (Syn-selective) | Bu₂BOMe, then NaBH₄ | β-Hydroxyketone | High diastereoselectivity for the syn-diol via a chelated intermediate. youtube.com |

| Propargylation of Chiral Aldehydes | Propargyl-MgBr | α-Chiral Aldehyde | Formation of diastereomeric homopropargylic alcohols, with selectivity guided by the existing stereocenter. acs.org |

| Propargylation with Planar Chirality | Lewis Acid (e.g., BF₃·OEt₂) | Planar chiral chromium-complexed propargyl acetate | Highly diastereoselective addition of nucleophiles to the propargylic cation. acs.orgnih.gov |

Enantioselective Approaches

Enantioselective methods are employed to convert the achiral this compound into a chiral, enantioenriched product. This is typically achieved using a chiral catalyst or reagent that creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

A prominent strategy is the asymmetric propargylation of aldehydes, where a terminal alkyne adds to an aldehyde in the presence of a chiral catalyst to produce a chiral propargylic alcohol. acs.orgnih.gov While this compound itself is not a terminal alkyne, it can be desilylated to reveal the terminal alkyne, which can then participate in such reactions. Alternatively, derivatives of this compound can be employed in catalytic asymmetric reactions. For instance, the enantioselective addition of organometallic reagents to the carbonyl group of an aldehyde derived from this compound would yield chiral secondary alcohols.

More directly, the propargylic C-H bonds can be functionalized enantioselectively. Recent advances have demonstrated the iridium-catalyzed enantioselective silylation of propargylic C-H bonds, which installs a stereocenter adjacent to the alkyne. nih.gov This methodology allows for the direct conversion of a prochiral propargylic methylene (B1212753) group into a chiral center with high enantioselectivity. Similarly, enantioselective hydroxylation and cyanation of propargylic C-H bonds have been achieved through various catalytic systems, including those based on manganese and copper. nih.govchemistryviews.org These methods provide direct access to optically active propargylic alcohols and nitriles.

Table 2: Enantioselective Approaches for Propargylic Functionalization

| Reaction Type | Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) |

| Propargylation of Aldehydes | Zn(OTf)₂ / Chiral Ligand | Aldehyde + Terminal Alkyne | Chiral Propargylic Alcohol | Up to 98% ee. nih.gov |

| C-H Silylation | Iridium / Chiral Phosphoramidite Ligand | Alkyne with Propargylic C-H | Chiral Propargylsilane | Excellent ee. nih.gov |

| C-H Cyanation | Photoredox / Copper / Chiral Ligand | Alkyne with Propargylic C-H | Chiral Propargylic Nitrile | High ee. nih.govresearchgate.net |

| C-H Hydroxylation | Manganese / Chiral Salen Ligand | Racemic Alkyne (Kinetic Resolution) | Chiral Propargylic Alcohol | High ee. chemistryviews.org |

| Propargylation via Hydrogen Transfer | Iridium / Chiral Phosphine Ligand | Primary Alcohol + Enyne | Chiral Homopropargylic Alcohol | High ee. nih.gov |

Regioselective Functionalizations

Regioselectivity is a critical consideration in the derivatization of this compound due to the presence of multiple reactive sites. The outcome of a reaction can be directed towards the hydroxyl group, or across the carbon-carbon triple bond at two different positions.

A notable example of high regioselectivity is the anti-silyllithiation of the triple bond. kyoto-u.ac.jpnih.gov In a process developed by Yorimitsu and coworkers, treatment of a propargylic alcohol with a silyllithium reagent results in the anti-addition of the silyl (B83357) and lithium groups across the alkyne. researchgate.netorganic-chemistry.org The regioselectivity is controlled by the coordination of the lithium to the alkoxide formed in situ. This generates a vinyl lithium species with the lithium at the C3 position (adjacent to the CH₂OH group) and the newly introduced silyl group at the C2 position. This intermediate can then be trapped with various electrophiles.

When this compound is subjected to these conditions using phenyldimethylsilyllithium (PhMe₂SiLi), the reaction proceeds with high regioselectivity. The initial trimethylsilyl (B98337) group at C3 directs the silyllithiation to occur in a specific manner. The subsequent reaction with an electrophile, such as water (protonation), leads to the formation of a 1,2-disilylated allylic alcohol. kyoto-u.ac.jpchemrxiv.org This transformation is a powerful tool for the synthesis of highly functionalized and stereodefined alkenylsilanes.

Another facet of regioselectivity is observed in the reactions of organoboranes derived from propargylic alcohols. Depending on the specific reagents and reaction conditions, these can lead to the formation of either α-allenic alcohols or β-acetylenic derivatives upon reaction with electrophiles. documentsdelivered.com

Table 3: Regioselective Functionalization of this compound

| Reaction Type | Reagents | Electrophile (E⁺) | Product | Regioselectivity | Yield |

| anti-Silyllithiation | 1. n-BuLi 2. PhMe₂SiLi | H₂O | (Z)-2-(Phenyldimethylsilyl)-3-(trimethylsilyl)prop-2-en-1-ol | Highly regioselective for C3-lithiation and C2-silylation. kyoto-u.ac.jp | 83%. chemrxiv.org |

| anti-Silyllithiation | 1. n-BuLi 2. PhMe₂SiLi | D₂O | Deuterated 1,2-disilylated allylic alcohol | High regioselectivity. | 88% (NMR Yield). kyoto-u.ac.jp |

| anti-Silyllithiation | 1. n-BuLi 2. PhMe₂SiLi | Valeraldehyde | 1,4-Diol derivative | High regioselectivity. | 76%. chemrxiv.org |

Synthetic Utility of 3 Trimethylsilyl Propargyl Alcohol in Target Oriented Synthesis

Construction of Diverse Heterocyclic Frameworks

Propargylic alcohols, including 3-(trimethylsilyl)propargyl alcohol, are powerful precursors for synthesizing a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.neteurekaselect.comrawsource.com The reactivity of the alkyne and alcohol functionalities allows for various cyclization strategies.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound serves as a key synthon in their construction. frontiersin.orgmdpi.comresearchgate.net

Indoles and γ-Carbolines: Propargylic alcohols can act as three-carbon synthons in rhodium(III)-catalyzed C-H functionalization and heteroannulation reactions. researchgate.netchemrxiv.org For instance, the reaction of acetanilides with propargyl alcohols can lead to the formation of indole (B1671886) skeletons, which can then undergo further cascade cyclizations to produce complex frameworks like γ-carbolines and isocryptolepine derivatives. researchgate.net

Quinolines: Substituted quinolines, which are important pharmacophores, can be synthesized through the electrophilic cyclization of N-(2-alkynyl)anilines, which are accessible from propargylic alcohols. nih.gov Additionally, one-pot, three-component reactions involving a propargyl derivative (like a propargyl glucopyranoside), an aldehyde, and an aniline (B41778) can efficiently construct quinoline-based glycoconjugates. taylorfrancis.com This highlights the utility of the propargyl unit in multicomponent strategies for building molecular complexity. Propargyl alcohols are also utilized as reagents in 1,3-dipolar cycloaddition reactions to create spacers for linking quinoline (B57606) rings to other pharmacophores, as seen in the synthesis of imatinib-quinoline hybrids. mdpi.com

Pyrroles: Silver-catalyzed reactions provide a pathway for synthesizing polysubstituted pyrroles from propargylic alcohols. rsc.org This methodology leverages the catalytic activation of the C-C triple bond to facilitate C-heteroatom bond formation. rsc.org

Indolinones and Aminooxindoles: The synthesis of homopropargylic alcohols, which are precursors to various bioactive structures, can begin from isatin (B1672199) derivatives (related to indolinones) using allenylboronic acid pinacol (B44631) ester in the presence of a copper catalyst. nih.gov This demonstrates the role of propargyl-type synthons in functionalizing these important heterocyclic cores.

Synthesis of Nitrogen-Containing Heterocycles

| Target Heterocycle | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Indoles / γ-Carbolines | Rh(III)-catalyzed C-H functionalization and cascade cyclization | [Cp*RhCl₂]₂, AgSbF₆ | researchgate.net |

| Quinolines | Electrophilic cyclization of N-(2-alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | nih.gov |

| Pyrroles | Silver-catalyzed hydroazidation/cyclization | Ag₂CO₃ | rsc.org |

| Imatinib-Quinoline Hybrids | Copper-catalyzed 1,3-dipolar cycloaddition | Copper(I) salt | mdpi.com |

The construction of oxygen-containing heterocycles is another area where propargylic alcohols are instrumental. organic-chemistry.org Iodine-mediated annulation of propargylic alcohols with cyclic 1,3-dicarbonyl compounds provides an efficient and regioselective route to fused oxa-heterocycles. rsc.org This process involves an iodine-mediated cascade electrophilic cyclization. For example, the reaction with 4-hydroxycoumarin (B602359) can yield pyrano[2,3-b]chromenones, while the reaction with dimedone can produce 2-acylated dihydrobenzofuranones. rsc.org This methodology demonstrates a powerful one-pot synthesis of complex oxygenated ring systems directly from propargylic alcohol precursors. rsc.org

Synthesis of Oxygen-Containing Heterocycles

| Reactant | Propargylic Alcohol | Key Reagent | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Aryl-substituted propargylic alcohol | Iodine (I₂) | Pyrano[2,3-b]chromenone | rsc.org |

| Dimedone | Aryl-substituted propargylic alcohol | Iodine (I₂) | 2-Acylated dihydrobenzofuranone | rsc.org |

Formation of Polyfunctionalized Alkenes and Alkynes

The carbon-carbon triple bond in this compound is a versatile handle for creating highly functionalized acyclic structures, such as substituted alkenes and alkynes. rsc.orgrsc.org

A notable transformation is the regioselective anti-silyllithiation of propargylic alcohols. chemrxiv.org The reaction of this compound with a silyllithium reagent, followed by quenching with an electrophile, successfully affords a 1,2-disilylated allylic alcohol product. chemrxiv.org This process creates a stereodefined trisubstituted alkene bearing two different silyl (B83357) groups and a hydroxyl group, which are valuable synthons for further cross-coupling reactions and functional group interconversions. chemrxiv.org

Furthermore, propargylic alcohols can be directly converted into allenes, which are another class of valuable building blocks in organic synthesis. rsc.org These transformations can be achieved through various methods, including transition metal catalysis and reactions mediated by metal hydrides. rsc.org The ability to access both alkenes and allenes from a common propargylic alcohol precursor underscores its synthetic flexibility. rsc.orgnih.gov

Synthesis of Polyfunctionalized Alkenes

| Substrate | Reaction Type | Key Reagent | Product Type | Reference |

|---|---|---|---|---|

| This compound | anti-Silyllithiation | PhMe₂SiLi | 1,2-Disilylated allylic alcohol | chemrxiv.org |

| Generic Propargylic Alcohols | Allene Synthesis | Transition metal catalysts or metal hydrides | Substituted allenes | rsc.org |

Precursors for Active Pharmaceutical Ingredients and Bioactive Compounds

This compound and related propargylic structures are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. nih.govmdpi.comresearchgate.net

A prominent example is the use of this compound as a key reagent in the synthesis of Isbogrel. fishersci.cathermofisher.comfishersci.comcymitquimica.com Isbogrel is an investigational drug that acts as both a thromboxane (B8750289) A₂ (TXA₂) synthase inhibitor and a TXA₂ receptor antagonist, giving it potential for the treatment of conditions like asthma. fishersci.cathermofisher.comfishersci.com

Beyond this specific example, the propargyl alcohol motif is found in numerous natural products and is a building block for complex bioactive targets. nih.govmdpi.comresearchgate.net For instance, a multi-step synthesis of the retinoic acid receptor (RAR) antagonist AGN194310 employs a strategy that involves the creation of a tertiary propargyl sulfide (B99878) from a propargylic alcohol precursor, which then undergoes cyclization to form the core thiochromene structure. nih.gov

Applications as Precursors to Bioactive Compounds

| Bioactive Compound/Target | Therapeutic Area/Function | Role of Propargyl Alcohol Derivative | Reference |

|---|---|---|---|

| Isbogrel | Asthma (investigational) | Key starting reagent for synthesis | fishersci.cathermofisher.comfishersci.comcymitquimica.com |

| AGN194310 | Retinoic Acid Receptor (RAR) Antagonist | Precursor to the key propargyl sulfide intermediate | nih.gov |

| Homopropargylic Alcohols | General Bioactive Scaffolds | Fundamental structural entities in many bioactive compounds | nih.govmdpi.com |

Applications in Materials Science and Polymer Chemistry

The utility of this compound extends beyond small molecule synthesis into the realm of materials science and polymer chemistry. rawsource.com The terminal alkyne functionality, once deprotected, is a perfect handle for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent attachment of the propargyl unit to polymer backbones or surfaces.

For example, side-chain functionalized poly(vinyl alcohol) (PVA) can be synthesized using this strategy. researchgate.net By first converting some of the hydroxyl groups on PVA to azides, a subsequent "click" reaction with a propargyl-functionalized molecule (such as propargyl pyrene) can be performed. This method allows for the incorporation of photoactive or other functional groups onto the polymer, thereby modifying its properties, such as solubility and fluorescence. researchgate.net The incorporation of propargyl groups into polymer chains can enhance thermal stability, mechanical strength, and chemical resistance, making them valuable for creating advanced materials for aerospace, automotive, and electronics applications. rawsource.com

Applications in Polymer Modification

| Polymer | Modification Strategy | Functional Group Introduced | Resulting Property | Reference |

|---|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | "Click" chemistry (CuAAC) with propargyl pyrene | Pyrene | Fluorescence, altered solubility | researchgate.net |

| General Polymers | Incorporation as a monomer/co-monomer | Alkyne | Improved thermal stability, mechanical strength | rawsource.com |

Advanced Spectroscopic Characterization of 3 Trimethylsilyl Propargyl Alcohol Derivatives

Nuclear Magnetic Resonance Spectroscopy Applications (¹H, ¹³C, ²H, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-(trimethylsilyl)propargyl alcohol and its derivatives. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ²⁹Si, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific functional groups, can be obtained. researchgate.netmagritek.com

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, characteristic signals are observed for the trimethylsilyl (B98337) (TMS) group, the methylene (B1212753) protons adjacent to the alcohol, and the hydroxyl proton. chemicalbook.comyoutube.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the TMS protons typically appear as a sharp singlet at approximately 0.18 ppm. rsc.org The methylene protons (-CH₂OH) show a signal around 4.73 ppm, which may appear as a doublet. rsc.org The chemical shift of the hydroxyl proton is variable and can be influenced by concentration and solvent.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of propargyl alcohol, signals for the acetylenic carbons and the carbon bearing the hydroxyl group are observed. chemicalbook.comisotope.com For this compound derivatives, the carbon atoms of the TMS group will also be present, typically at a chemical shift around 0 ppm. rsc.org

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly useful for organosilicon compounds as it directly probes the silicon environment. researchgate.nethuji.ac.il The natural abundance of the ²⁹Si isotope is low (4.7%), which can result in lower sensitivity compared to ¹H NMR. magritek.com However, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signal intensity. magritek.com The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to it, providing valuable structural information. researchgate.nethuji.ac.il For instance, the ²⁹Si NMR spectrum of 1,1,3,3,5,5-hexamethyltrisiloxane (B73498) shows distinct signals for the different silicon environments within the molecule. magritek.com

²H NMR Spectroscopy: While less common for routine characterization, deuterium (B1214612) (²H) NMR can be employed in specific studies, such as investigating reaction mechanisms or for isotopic labeling. For example, deuterium-labeled solvents are commonly used in NMR experiments, and their signals can be observed in the resulting spectra. rsc.org

Interactive Data Table: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| This compound | ¹H | CDCl₃ | 0.18 | s | Si-(CH₃)₃ | rsc.org |

| ¹H | CDCl₃ | 4.73 | d | O-CH₂ | rsc.org | |

| Propargyl alcohol | ¹H | - | See spectrum | - | - | chemicalbook.com |

| ¹³C | - | See spectrum | - | - | chemicalbook.com | |

| 1-(Trimethylsilyl)-1-propyne | ¹H | CDCl₃ | 0.140 | - | Si-(CH₃)₃ | chemicalbook.com |

| ¹H | CDCl₃ | 1.874 | - | C≡C-CH₃ | chemicalbook.com | |

| TMS | ²⁹Si | CDCl₃ | ~0 | tridecuplet | Si | huji.ac.il |

Note: "s" denotes a singlet and "d" denotes a doublet. The exact chemical shifts and multiplicities can vary slightly depending on the specific experimental conditions.

Vibrational and Mass Spectrometry Investigations (IR, GC-MS, MALDI-TOF-MS, HRMS)

Vibrational spectroscopy and mass spectrometry offer complementary information to NMR for the comprehensive characterization of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nist.gov For this compound, the IR spectrum will show a broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3300-3400 cm⁻¹. uwindsor.canist.gov A sharp absorption corresponding to the C≡C triple bond stretch is expected around 2175 cm⁻¹. The presence of the trimethylsilyl group is indicated by strong bands associated with Si-C vibrations. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that separates components of a mixture by gas chromatography and then identifies them by mass spectrometry. nih.govresearchgate.net Silylation is a common derivatization technique used in GC-MS to increase the volatility and thermal stability of polar compounds like alcohols. omicsonline.orgosti.gov The mass spectrum of the trimethylsilyl derivative of propargyl alcohol shows a molecular ion peak corresponding to its molecular weight (128.24 g/mol ) and characteristic fragmentation patterns that can be used for its identification. nist.govnist.govsigmaaldrich.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is a soft ionization technique particularly suited for the analysis of large or fragile molecules, including polymers and organometallic complexes. researchgate.netnews-medical.netyoutube.com It can provide information on the molecular weight distribution of polymeric materials. researchgate.net While less common for small molecules like this compound itself, it is a valuable tool for characterizing larger derivatives or reaction products. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass. For example, HRMS can be used to confirm the elemental formula of this compound derivatives with high confidence. rsc.org

Interactive Data Table: Key Spectroscopic Data for this compound

| Technique | Feature | Observed Value/Range | Reference |

| IR Spectroscopy | O-H stretch | ~3300-3400 cm⁻¹ (broad) | uwindsor.canist.gov |

| C≡C stretch | ~2175 cm⁻¹ (sharp) | nist.gov | |

| Mass Spectrometry (GC-MS) | Molecular Weight | 128.24 g/mol | nist.govsigmaaldrich.comsigmaaldrich.com |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ for C₁₃H₂₃OSi⁺ | Calculated: 239.1462, Found: 239.1461 | rsc.org |

Computational and Theoretical Chemistry in 3 Trimethylsilyl Propargyl Alcohol Reactivity

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations are instrumental in dissecting the intricate mechanisms of reactions involving 3-(trimethylsilyl)propargyl alcohol. These studies provide detailed energy profiles of reaction pathways, helping to identify the most plausible routes from reactants to products. While direct computational studies on this compound are not extensively documented in isolation, the principles are well-established from studies on closely related propargyl systems.

For instance, in the enantioselective and regiodivergent synthesis of propargyl- and allenylsilanes, quantum mechanical calculations, specifically Density Functional Theory (DFT), have been employed to probe potential reaction pathways. nih.gov Such studies typically evaluate the energetics of intermediates and transition states to distinguish between different mechanistic possibilities, such as those involving C–H deprotonation and outer-sphere silylation of an organometallic species. nih.gov The insights gained from these analogous systems are directly applicable to understanding the reactivity of this compound.

A concrete example of a reaction involving this compound is its regioselective anti-silyllithiation. In this process, the alcohol is converted to the corresponding 1,2-disilylated product. chemrxiv.org Quantum mechanical studies can be envisioned to model the interaction of the silyllithium reagent with the triple bond of the propargylic alkoxide, elucidating the factors that favor the observed anti-addition over the more common syn-addition.

Mechanistic Pathway Elucidation through DFT Calculations

Density Functional Theory (DFT) has emerged as a workhorse for elucidating the detailed mechanistic pathways of complex organic reactions. For reactions involving propargylic systems, DFT calculations provide critical information on the geometry of transition states and the electronic structure of intermediates, which are often transient and difficult to characterize experimentally.

In a study on the addition-cyclization-isomerization reaction between propargyl cyanamides and alcohols, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to map out a five-step reaction pathway. osi.lvosi.lv This included the initial nucleophilic attack, conformational changes, cyclization to form a five-membered ring, and subsequent proton transfers to yield the final stable product. osi.lvosi.lv The calculations were also able to shed light on the catalytic role of the alcohol in reducing the energy barriers of key steps. osi.lvosi.lv

Similarly, in the context of a osi.lvmdpi.com-Wittig-type rearrangement of propargyl-oxy-pyrazolones, DFT studies were crucial for clarifying the reaction mechanism. mdpi.com The calculations helped to explain the observed product distribution by evaluating the activation energies for different possible rearrangement pathways, such as the osi.lvnih.gov-, osi.lvmdpi.com-, and nih.govresearchgate.net-Wittig rearrangements. mdpi.com These examples highlight the power of DFT to provide a step-by-step understanding of reaction mechanisms, a capability that is directly transferable to the study of reactions with this compound. For example, DFT could be used to model the transition state of the anti-silyllithiation of this compound, providing insight into the stereochemical outcome of the reaction.

Table 1: Representative DFT Functionals and Basis Sets in Propargyl System Studies

| Study Type | DFT Functional | Basis Set | Application | Reference |

| Mechanistic Study | B3LYP | 6-31G(d,p) | Addition-cyclization-isomerization of propargyl cyanamides | osi.lvosi.lv |

| Mechanistic Elucidation | B3LYP | Not specified | osi.lvmdpi.com-Wittig rearrangement of propargyl-oxy-pyrazolones | mdpi.com |

| Selectivity Study | ωB97x-D // B3LYP-D3(BJ) | SDD(Ir)–6–311+G(d,p) // SDD(Ir)–6–31G(d) | Enantioselective silylation of alkynes | nih.gov |

Computational Approaches to Selectivity Prediction

A key goal of computational chemistry is to predict the selectivity of chemical reactions, be it chemo-, regio-, or stereoselectivity. This predictive power can guide the design of experiments and the development of new synthetic methods. For reactions involving this compound, computational approaches can be invaluable in understanding and predicting the outcomes of various transformations.

The regioselective anti-silyllithiation of this compound to afford a 1,2-disilylated product is a prime example where computational studies could predict and rationalize the observed regioselectivity. chemrxiv.org By calculating the energies of the different possible regioisomeric transition states, it would be possible to determine the lowest energy pathway and thus the favored product.

In a broader context, DFT calculations have been successfully used to predict the enantioselectivity in the iridium-catalyzed silylation of alkynes. nih.gov By modeling the transition states leading to the different enantiomers, the calculations can identify the origins of stereocontrol, often attributing it to specific steric or electronic interactions between the substrate, the chiral ligand, and the reagent. nih.gov This approach allows for the rational design of catalysts and reaction conditions to achieve high levels of selectivity.

Table 2: Research Findings from Computational Studies on Related Propargyl Systems

| Reaction Type | Key Computational Finding | Implication for Selectivity | Reference |

| Addition-cyclization-isomerization | Autocatalysis by alcohol lowers the energy barrier of proton transfer. | Explains the role of the solvent/reagent in the reaction mechanism. | osi.lvosi.lv |

| osi.lvmdpi.com-Wittig Rearrangement | High activation energy for the formation of final products. | Explains the low yields of the rearrangement products. | mdpi.com |

| Enantioselective Silylation | Outer-sphere silylation of an η³-propargyl/allenyl Ir intermediate is the enantiodetermining step. | Provides a basis for designing more enantioselective catalysts. | nih.gov |

常见问题

Q. Q1. What are the standard synthetic routes for 3-(trimethylsilyl)propargyl alcohol, and how can reaction conditions be optimized for high yields?

A1. A robust synthesis involves the reaction of propargyl alcohol derivatives with trimethylsilyl (TMS) reagents under controlled conditions. For example, Amberlyst® 15 in methanol at 0–40°C under inert atmosphere achieves 96% yield via selective silylation . Key parameters include temperature control (0°C initial, 40°C reaction), inert gas protection, and post-reaction purification using column chromatography (hexane/ethyl acetate 9:1). Catalyst choice (e.g., acidic resins) minimizes side reactions and enhances regioselectivity .

Q. Q2. What safety precautions are critical when handling this compound in laboratory settings?

A2. The compound exhibits flammability (flash point: 67°C), reactivity, and potential toxicity. Mandatory precautions include:

- Use of explosion-proof equipment and inert atmosphere for reactions.

- Personal protective equipment (PPE): nitrile gloves, safety goggles, and flame-retardant lab coats.

- Avoidance of skin contact due to reported systemic toxicity (SK: SYS classification for related propargyl alcohols) .

- Storage in sealed containers under nitrogen, away from oxidizers .

Q. Q3. How does this compound participate in click chemistry or alkyne-based coupling reactions?

A3. The TMS-protected propargyl group serves as a stable alkyne precursor. Deprotection under mild acidic or fluoride conditions generates terminal alkynes for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This is critical for synthesizing triazole-linked polymers or bioactive molecules . Methodologically, TMS removal via tetrabutylammonium fluoride (TBAF) in THF at 0°C ensures minimal side reactions .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the role of this compound in gold-catalyzed allene synthesis?

A4. Gold(I) catalysts (e.g., triazole-Au complexes) enable regioselective addition of this compound to alkynes. The TMS group stabilizes intermediates, preventing undesired hydration. The reaction proceeds via vinyl ether formation followed by 3,3-sigmatropic rearrangement, yielding substituted allenes with >95% chirality transfer . Kinetic studies suggest that steric shielding by the TMS group directs anti-Markovnikov addition .

Q. Q5. How does this compound interact with nitrogenase FeMo-cofactor, and what implications does this have for enzymatic substrate specificity?

A5. In nitrogenase studies, propargyl alcohol derivatives bind η² to Fe6 of the FeMo-cofactor. Substitution of α-70(Val) to Ala/Gly in the MoFe protein expands substrate access, trapping propargyl alcohol as an allyl intermediate. ENDOR spectroscopy reveals hyperfine couplings (~3.2 MHz) indicative of C–O coordination, suggesting a role for hydrogen bonding with α-195(His) in stabilizing the transition state .

Q. Q6. What analytical techniques are most effective for characterizing plasma-polymerized films derived from this compound?

A6. High-resolution XPS and HREELS are critical for surface analysis:

- XPS C1s core levels distinguish hydroxyl (285.5 eV), ether (286.5 eV), and carbonyl (288.0 eV) functionalities.

- HREELS detects surface hydroxyl groups via O–H stretching (3600 cm⁻¹) and hydrogen bonding effects .

- Derivatization with trifluoroacetic anhydride (TFAA) quantifies reactive hydroxyl content (~53–72% in allyl alcohol polymers) .

Q. Q7. How does this compound influence electrochemical processes, such as corrosion inhibition or metal electrodeposition?

A7. Cyclic voltammetry (CV) in acidic media (0.5 M H₂SO₄) shows that propargyl alcohol derivatives act as mixed-type inhibitors. At 0.05 mM, they reduce nickel oxidation currents by 40% at 25°C, forming protective adsorbed layers. Temperature-dependent studies (5–30°C) reveal Arrhenius behavior, with activation energies (~50 kJ/mol) consistent with physisorption .

Q. Q8. What environmental hazards are associated with this compound, and how are these assessed in hydraulic fracturing fluids?

A8. Multi-criteria decision analysis (MCDA) ranks propargyl alcohol as high-risk due to:

- High hydrophilicity (log Kow ~0.5) and mobility in aqueous systems.

- Chronic oral reference dose (RfV) of 0.002 mg/kg-day, linked to hepatorenal toxicity .

- Detection in 33% of hydraulic fracturing disclosures, necessitating groundwater monitoring .

Methodological Considerations

Q. Q9. How can researchers resolve contradictions in toxicokinetic data for propargyl alcohol derivatives?

A9. Discrepancies arise from interspecies variability (e.g., rat vs. human dermal absorption) and lack of in vivo human data. Mitigation strategies include:

- Parallel studies using Franz diffusion cells for ex vivo human skin permeability.

- PBPK modeling to extrapolate rat data (Dix et al., 2001) to human exposure scenarios .

Q. Q10. What computational methods elucidate the electronic structure of this compound in catalytic cycles?

A10. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。